N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
Description
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, and a carboxamide moiety
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-18-15(19-23-13)12-20(2)16(21)17(8-10-22-11-9-17)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSQWAHTVXBODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide: shares similarities with other oxadiazole derivatives, such as:
Uniqueness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
